Dimetridazole-carboxylic acid sodium is a derivative of Dimetridazole . Dimetridazole is a drug that combats protozoan infections and belongs to the nitroimidazole class . It was commonly added to poultry feed .
The synthesis of imidazole derivatives, which includes Dimetridazole-carboxylic acid sodium, has been extensively studied . The synthesis methods used in the preparation of imidazole derivatives have shown biological activity as antibacterial, anti-inflammatory, analgesic, antifungal, anticancer, antidepressants .
The molecular structure properties of Dimetridazole were investigated both in the solid and liquid phases . Molecular electrostatic potential surface and Hirshfeld surface analysis were used to investigate the overall charge distribution and the intermolecular interaction of Dimetridazole .
Dimetridazole-carboxylic acid sodium has a molecular weight of 193.09 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 5 . It has a rotatable bond count of 0 . Its exact mass and monoisotopic mass are 193.00994990 g/mol . Its topological polar surface area is 104 Ų . It has a heavy atom count of 13 .
The synthesis of dimetridazole-carboxylic acid sodium typically involves several key steps:
In industrial settings, the synthesis is conducted using automated reactors designed for large-scale production. This method ensures high yield and purity, adhering to stringent quality standards required in pharmaceutical applications.
The molecular structure of dimetridazole-carboxylic acid sodium consists of a five-membered imidazole ring substituted with a nitro group and a carboxylic acid moiety. The presence of sodium as a counterion enhances its solubility in aqueous solutions, making it suitable for various applications.
Spectroscopic techniques such as infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy are commonly employed to confirm the structure of this compound .
Dimetridazole-carboxylic acid sodium is involved in various chemical reactions:
Dimetridazole-carboxylic acid sodium exhibits its antimicrobial activity primarily through the following mechanism:
The compound specifically targets anaerobic bacteria and protozoa.
Upon entering these microorganisms, an intermediate formed during the reduction of the nitro group binds to deoxyribonucleic acid (DNA) and electron-transport proteins. This binding disrupts nucleic acid synthesis, ultimately leading to cell death.
As a prodrug, dimetridazole-carboxylic acid sodium undergoes reductive activation under low oxygen conditions typical of anaerobic environments. This activation results in cytotoxic effects through DNA fragmentation and disruption of electron transport chains .
Dimetridazole-carboxylic acid sodium possesses several notable physical and chemical properties:
These properties make it suitable for use in both laboratory settings and pharmaceutical formulations .
Dimetridazole-carboxylic acid sodium has diverse applications across various fields:
The development of nitroimidazole antibiotics originated with the 1953 isolation of azomycin (2-nitroimidazole) from Nocardia mesenterica, which demonstrated trichomonacidal activity. This discovery spurred systematic derivatization efforts, yielding dimetridazole (1,2-dimethyl-5-nitroimidazole) in the 1960s as a veterinary antimicrobial targeting Histomonas meleagridis (turkey blackhead disease) and Trichomonas vaginalis [8]. Dimetridazole-carboxylic acid sodium emerged as a metabolite and chemical derivative of dimetridazole, characterized by a carboxyl group at the C2 position (sodium 1-methyl-5-nitroimidazole-2-carboxylate). Its water-soluble sodium salt form facilitated analytical applications as a reference standard in residue monitoring, particularly following regulatory restrictions on parent compounds [4] [8].
Table 1: Key Milestones in Nitroimidazole Derivative Development Interactive Table: Click headers to sort
Year | Compound | Origin/Synthesis | Primary Application |
---|---|---|---|
1953 | Azomycin (2-nitroimidazole) | Isolated from Nocardia mesenterica | Antitrichomonal agent |
1960 | Metronidazole | Synthetic 5-nitroimidazole derivative | Human protozoal/anaerobic infections |
1960s | Dimetridazole | Synthetic dimethylated nitroimidazole | Veterinary antiprotozoal |
1973 | Nitroimidazole carboxamides | Merck & Co. patent | Antihistomonal/antitrichomonal |
Post-2000 | Dimetridazole-carboxylic acid sodium | Metabolite/reference standard | Residue monitoring |
Dimetridazole-carboxylic acid sodium (sodium 1-methyl-5-nitroimidazole-2-carboxylate; C₅H₄N₃O₄Na) exhibits distinct structural features compared to classical therapeutic nitroimidazoles:
[Na+].Cn1c(ncc1[N+](=O)[O-])C(=O)[O-]
; IUPAC: sodium 1-methyl-5-nitroimidazole-2-carboxylate [4]. This polar structure contrasts with the lipophilic nature of metronidazole (log P = -0.02) or dimetridazole, limiting membrane permeability but enhancing analytical detectability. Table 2: Structural and Properties Comparison of Key Nitroimidazoles Interactive Table: Expand rows for details
Compound | IUPAC Name | Molecular Formula | Key Functional Groups | Nitro Position |
---|---|---|---|---|
Dimetridazole-carboxylic acid sodium | Sodium 1-methyl-5-nitroimidazole-2-carboxylate | C₅H₄N₃O₄Na | Carboxylate, methyl | 5 |
Metronidazole | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol | C₆H₉N₃O₃ | Hydroxyethyl, methyl | 5 |
Dimetridazole | 1,2-Dimethyl-5-nitro-1H-imidazole | C₅H₇N₃O₂ | Methyl (x2) | 5 |
Azomycin | 2-Nitro-1H-imidazole | C₃H₃N₃O₂ | None | 2 |
Regulatory shifts profoundly influenced nitroimidazole derivative applications:
Table 3: Regulatory Events Shaping Nitroimidazole Applications Interactive Table: Filter by region/compound
Year | Region | Regulatory Action | Affected Compound(s) | Scientific Basis |
---|---|---|---|---|
1995 | European Union | Ban in food-producing animals | Dimetridazole | Carcinogenicity (genotoxicity evidence) |
1998 | United States | Withdrawal of veterinary approvals | Dimetridazole | Residue concerns; carcinogenic potential |
2016 | United States | Boxed warning for metronidazole | Metronidazole | NTP carcinogen classification; neurotoxicity |
2019 | Global | Approval of pretomanid | New nitroimidazoles | MDR-TB therapeutic need; improved mutagenicity profile |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9